molecular formula C21H34O2 B1681626 Allopregnanolone CAS No. 516-55-2

Allopregnanolone

Cat. No. B1681626
CAS RN: 516-55-2
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-FZCSVUEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allopregnanolone, also known as brexanolone, is a naturally occurring neurosteroid produced in the body from the hormone progesterone . It is used as a medication under the brand name Zulresso to treat postpartum depression . Allopregnanolone acts as a potent positive allosteric modulator of the GABA A receptor, the major biological target of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) .


Synthesis Analysis

Allopregnanolone is a metabolite of the sex hormone progesterone that is produced in the brains of mammals . It was first isolated from the urine of pregnant women in 1937 . The enzymes involved in the metabolism of Allopregnanolone are expressed in classical and nonclassical steroidogenic tissues .


Molecular Structure Analysis

Allopregnanolone has a molecular formula of C21H34O2 and a molar mass of 318.501 g·mol −1 . Its IUPAC name is 1- [(3 R ,5 S ,8 R ,9 S ,10 S ,13 S ,14 S ,17 S )-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1 H -cyclopenta [ a ]phenanthren-17-yl]ethanone .


Chemical Reactions Analysis

Allopregnanolone’s chemical reactions have been studied using various techniques. For instance, source position and source parameters were optimized using post column T-infusion of allopregnanolone at a mobile phase flow rate of 0.5 mL/min .


Physical And Chemical Properties Analysis

Allopregnanolone is a solid substance with a characteristic odor . It has a molecular weight of 318.49 .

Scientific Research Applications

Alzheimer's Disease Treatment

Allopregnanolone (ALLO) has shown promising results in Alzheimer's disease (AD) research. In a phase 1b/2a clinical trial, ALLO demonstrated effects on hippocampal structure, white matter integrity, and functional connectivity in early AD patients. This suggests its potential as a regenerative therapeutic for AD (Raikes et al., 2022).

Mood Disorders

Research over the past 30 years has shown ALLO's significant impact on mood disorders. Its modulation of GABAA receptors plays a crucial role in the pathophysiology of mood disorders, particularly in relation to changes in brain levels during stress or postpartum periods (Paul, Pinna, & Guidotti, 2020). Additionally, ALLO's antidepressant-like effects have been connected to neurotrophic adaptations, especially in relation to brain-derived neurotrophic factor (BDNF) and neurogenesis in the hippocampus (Almeida, Nin, & Barros, 2020).

Neuroinflammation and Multiple Sclerosis

ALLO's interactions with GABA-A receptors influence neural cell physiology, making it relevant in neurodegenerative disorders like multiple sclerosis (MS). Dysregulation in ALLO biosynthesis has been observed in MS, and its administration in animal models showed improvement in neurobehavioral deficits, neuropathology, and inflammation (Noorbakhsh, Baker, & Power, 2014).

Therapeutic Development for Stress-Related Diseases

ALLO's pleiotropic actions underlie its benefits in stress-related diseases, including PTSD, depression, alcohol use disorders, schizophrenia, and seizure disorders. Its impact on GABAA receptors, corticotropin releasing factor (CRF), and inflammatory signaling offers a framework for understanding its role in preventing and treating these conditions (Boero, Porcu, & Morrow, 2019).

Emotion Regulation

A study involving the administration of pregnenolone indicated that increased ALLO levels are associated with enhanced activation of emotion regulation neurocircuits, suggesting its potential in treating anxiety disorders (Sripada et al., 2013).

Safety And Hazards

Allopregnanolone should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

There are ongoing efforts to develop novel neurosteroid therapeutics, including the development of an oral agent, zuranolone, and the IV and oral formulations of ganaxolone . These novel neurosteroid therapeutics are expected to provide fast-acting treatment for impairing disorders and improve our understanding of the underlying mechanisms of depressive disorders .

properties

IUPAC Name

1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURFZBICLPNKBZ-FZCSVUEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001023710
Record name 3-beta-Hydroxy-5-alpha-pregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alloepipregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3beta-Hydroxy-5alpha-pregnan-20-one

CAS RN

516-55-2
Record name 3β-Hydroxy-5α-pregnan-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopregnanolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sepranolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12972
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-beta-Hydroxy-5-alpha-pregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-β-hydroxy-5-α-pregnan-20-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEPRANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P8Z6V53MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alloepipregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194.5 °C
Record name Alloepipregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCC[BH-](CCCCC)CCCCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allopregnanolone
Reactant of Route 2
Allopregnanolone
Reactant of Route 3
Allopregnanolone
Reactant of Route 4
Allopregnanolone
Reactant of Route 5
Allopregnanolone
Reactant of Route 6
Allopregnanolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.